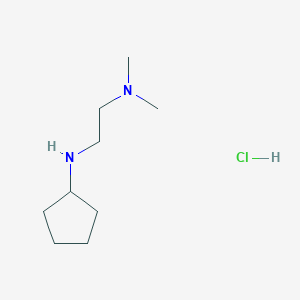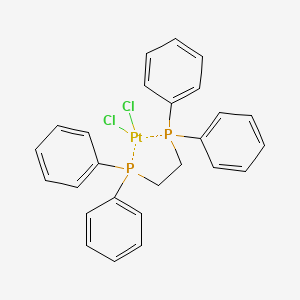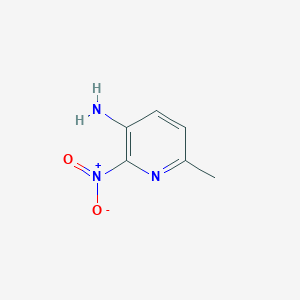![molecular formula C80H136Br2S2 B13138507 6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13138507.png)
6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound with the molecular formula C80H136Br2S2. This compound is characterized by its unique pentacyclic structure, which includes bromine and sulfur atoms. It is primarily used in advanced materials science and organic electronics due to its distinctive electronic properties.
Preparation Methods
The synthesis of 6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves multiple steps. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of bromine and hexadecyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles.
Scientific Research Applications
6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior and function. The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules .
Comparison with Similar Compounds
Similar compounds include:
- 6,15-Dibromo-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- 15-Bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde These compounds share similar pentacyclic structures but differ in the length and type of alkyl chains attached. The uniqueness of 6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene lies in its specific combination of bromine and hexadecyl groups, which confer distinct electronic properties .
Properties
Molecular Formula |
C80H136Br2S2 |
|---|---|
Molecular Weight |
1321.9 g/mol |
IUPAC Name |
6,15-dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C80H136Br2S2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)71-65-70-72(66-69(71)77-73(79)67-75(81)83-77)80(74-68-76(82)84-78(70)74,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h65-68H,5-64H2,1-4H3 |
InChI Key |
AQBJDHAYWLLNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)Br)C(C5=C3SC(=C5)Br)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


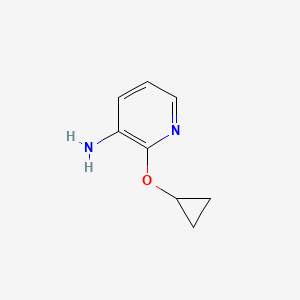
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

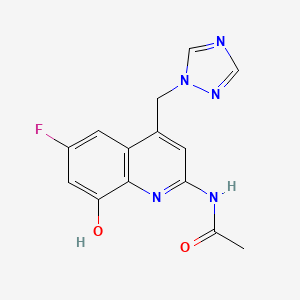


![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)
